molecular formula C13H16O5 B7997687 Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate

Cat. No.: B7997687
M. Wt: 252.26 g/mol
InChI Key: KFQPRZWLQJBXGZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is an organic compound with the molecular formula C₁₃H₁₆O₅. It is a derivative of phenoxypropanoate and contains functional groups such as an ester, an aldehyde, and an ether. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Ethyl 3-(2-carboxy-6-methoxyphenoxy)propanoate.

    Reduction: Ethyl 3-(2-hydroxymethyl-6-methoxyphenoxy)propanoate.

    Substitution: Ethyl 3-(2-formyl-6-ethoxyphenoxy)propanoate.

Scientific Research Applications

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is used in various scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: In the development of potential drug candidates due to its structural features.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is primarily determined by its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxy group can influence the compound’s reactivity and stability through electron-donating effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-formylphenoxy)propanoate: Lacks the methoxy group, which can affect its reactivity and applications.

    Ethyl 3-(2-formyl-6-hydroxyphenoxy)propanoate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    Ethyl 3-(2-formyl-6-chlorophenoxy)propanoate:

Uniqueness

Ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate is unique due to the presence of the methoxy group, which can enhance its solubility and influence its reactivity in various chemical reactions. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

ethyl 3-(2-formyl-6-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-12(15)7-8-18-13-10(9-14)5-4-6-11(13)16-2/h4-6,9H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQPRZWLQJBXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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